(5E)-2-[(4-Chloro-3-methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-[(4-Chloro-3-methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a pyridine moiety, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(4-Chloro-3-methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-chloro-3-methylaniline with pyridine-3-carbaldehyde in the presence of a base, followed by cyclization with a thioamide to form the thiazolone ring. The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetonitrile, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[(4-Chloro-3-methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or thiazolone moiety.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-2-[(4-Chloro-3-methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-[(4-Chlorophenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one
- (5E)-2-[(4-Methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one
- (5E)-2-[(4-Bromophenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5E)-2-[(4-Chloro-3-methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-2-(4-chloro-3-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-7-12(4-5-13(10)17)19-16-20-15(21)14(22-16)8-11-3-2-6-18-9-11/h2-9H,1H3,(H,19,20,21)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUCGDYXBFHLRY-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N=C2NC(=O)/C(=C\C3=CN=CC=C3)/S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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